molecular formula C9H7N3 B1511959 1-aminoindole-5-carbonitrile

1-aminoindole-5-carbonitrile

Cat. No.: B1511959
M. Wt: 157.17 g/mol
InChI Key: NBTJTFSZBICCAK-UHFFFAOYSA-N
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Description

1-aminoindole-5-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 1-aminoindole-5-carbonitrile typically involves the reaction of indole derivatives with suitable nitrile and amino group precursors. One common method includes the reaction of 5-cyanoindole with ammonia or an amine under specific conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-aminoindole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Major products formed from these reactions include oxidized or reduced derivatives and substituted indole compounds.

Scientific Research Applications

1-aminoindole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-aminoindole-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

1-aminoindole-5-carbonitrile can be compared with other indole derivatives such as:

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

1-aminoindole-5-carbonitrile

InChI

InChI=1S/C9H7N3/c10-6-7-1-2-9-8(5-7)3-4-12(9)11/h1-5H,11H2

InChI Key

NBTJTFSZBICCAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2N)C=C1C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

NaH (60%, 60 mmol) is portion-wise added to a solution of 5-cyano-1H-indole (20 mmol) in NMP (35 mL), and the reaction mixture is 0° C. for 1 h. A solution of HOSA (60 mmol) in NMP (14 mL) is added drop-wise at 0° C. The reaction mixture is warmed to rt and stirred overnight, then quenched with water and extracted with EtOAc. The organic layer is separated, washed with water three times and with brine, dried (Na2SO4), filtered and concentrated in vacuo. The residue is purified by silica gel chromatography eluting with 20-40% EtOAc in heptane to afford 5-cyano-indole-1-ylamine (531 mg, 16%) as a solid. 1H NMR (300 MHz, CDCl3): δ 4.88 (br, 2N—H), 6.53 (d, H), 7.32 (d, H), 7.54 (q, 2H), 7.98 (d, H).
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14 mL
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